Lipophilicity Advantage: +0.61 LogP Units Higher Than Unsubstituted Analog for Enhanced CNS Permeability Potential
The target compound exhibits an XLogP3 of 2.2, compared to the unsubstituted analog tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0) with a LogP of 1.59 [1]. This ΔLogP of +0.61 represents a roughly 4-fold increase in octanol-water partition coefficient, placing the target compound closer to the optimal lipophilicity range (LogP 2.0–3.5) for CNS drug candidates [1]. Increased lipophilicity at the intermediate stage can translate to improved blood-brain barrier permeability for the final drug candidate without the need for additional hydrophobic substituents later in the synthetic route.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (predicted) |
| Comparator Or Baseline | tert-Butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0): LogP = 1.59 |
| Quantified Difference | ΔLogP = +0.61 (approximately 4.1× higher partition coefficient) |
| Conditions | Target: Computed by XLogP3 (Kuujia). Comparator: Chemsrc experimental/calculated value. |
Why This Matters
Procurement of the 2-ethyl intermediate eliminates the need for logP-enhancing modifications at the final API stage, streamlining CNS drug development and reducing synthetic step count.
- [1] Kuujia.com. Carbamic acid, N-[(2-ethyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester. CAS 1782724-58-6. Computed XLogP3 = 2.2. Available at: https://www.kuujia.com/cas-1782724-58-6.html View Source
